molecular formula C13H19NO6 B15228158 2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B15228158
M. Wt: 285.29 g/mol
InChI Key: WGCRNFFRCIDMLP-UHFFFAOYSA-N
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Description

This compound features a spiro[3.4]octane core with a 5-oxa (oxygen-containing) and 2-aza (nitrogen-containing) heterocyclic system. Key substituents include a tert-butyl ester at position 2, a methyl ester at position 8, and a ketone group at position 5. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for spirocyclic scaffolds in drug discovery .

Properties

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

2-O-tert-butyl 8-O-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

InChI

InChI=1S/C13H19NO6/c1-12(2,3)20-11(17)14-6-13(7-14)9(10(16)18-4)8(15)5-19-13/h9H,5-7H2,1-4H3

InChI Key

WGCRNFFRCIDMLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(C(=O)CO2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves the reaction of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of organic solvents such as ethyl acetate and drying agents like anhydrous sodium sulfate .

Industrial Production Methods

The compound is sealed in dry conditions and stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the tert-butyl and oxo groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Variations

The following table summarizes key structural differences and similarities among the target compound and its analogs:

Compound Name Structural Differences Key Features
Target compound : 2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate Baseline structure: 5-oxa, 7-oxo, methyl/tert-butyl esters Spirocyclic core with oxygen and nitrogen heteroatoms; ketone functionality
2-Tert-butyl8-methyl5-imino-5-oxo-5λ⁶-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5-Oxa → 5-thia (sulfur); 7-oxo → 5-imino Increased lipophilicity due to sulfur; potential metabolic stability changes
2-Tert-butyl8-methyl5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide 5-Oxa → 5-thia; sulfone group (5,5-dioxide) Higher polarity; sulfone groups enhance stability but may increase toxicity
2-Tert-butyl8-ethyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate Methyl → ethyl at position 8 Increased molecular weight; altered solubility and pharmacokinetics
2-Tert-butyl8-ethyl6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate Additional nitrogen (6-aza); benzyl substituent Enhanced rigidity; potential for targeted binding in drug-receptor interactions
8-Tert-butyl2-methyl3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate Spiro[3.4]octane → bicyclo[3.2.1]octane Altered ring strain and conformational flexibility; impacts bioavailability

Physicochemical and Functional Properties

  • Sulfone derivatives (5,5-dioxide) exhibit higher polarity, enhancing solubility in polar solvents but limiting blood-brain barrier penetration .
  • Stability :
    • Sulfur-containing analogs (e.g., 5-thia) may exhibit greater metabolic stability compared to oxygen analogs due to resistance to oxidative enzymes .
    • The tert-butyl ester group in the target compound and analogs confers steric protection against enzymatic hydrolysis, prolonging half-life .

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